An In-depth Technical Guide on the Structure of 6-butyl-7H-purine
An In-depth Technical Guide on the Structure of 6-butyl-7H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure of 6-butyl-7H-purine. Due to the limited availability of specific experimental data for this particular molecule in public databases, this document leverages data from closely related purine analogs to provide a comprehensive understanding of its expected chemical properties and a plausible synthetic approach.
Chemical Structure and Properties
6-butyl-7H-purine is a derivative of purine, a fundamental heterocyclic aromatic organic compound. The core purine structure consists of a pyrimidine ring fused to an imidazole ring. In 6-butyl-7H-purine, a butyl group is attached to the 6th carbon of the purine ring, and a hydrogen atom is attached to the 7th nitrogen, as indicated by the "7H" designation.
Structural Representation
The chemical structure of 6-butyl-7H-purine can be represented by the following diagram:
Figure 1: Chemical structure of 6-butyl-7H-purine.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₉H₁₂N₄ |
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | 6-butyl-7H-purine |
| SMILES | CCCCc1ncnc2[nH]cnc12 |
| LogP | ~1.5 - 2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Synthesis of 6-Substituted Purines: A General Approach
Specific synthesis protocols for 6-butyl-7H-purine are not documented in readily accessible literature. However, a common method for synthesizing 6-substituted purines involves the modification of a 6-chloropurine precursor. The following is a generalized experimental protocol adapted from the synthesis of related compounds.[1][2]
Representative Experimental Protocol: Synthesis of a 6-Alkylpurine via Suzuki Coupling
This protocol outlines a general procedure for the synthesis of 6-alkylpurines from 6-chloropurine and an appropriate boronic acid.
Materials:
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6-chloro-7-(tert-butyldimethylsilyl)-7H-purine
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Butylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Sodium carbonate (Na₂CO₃)
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1,4-Dioxane
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Water
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Ethyl acetate
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Brine
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Magnesium sulfate (MgSO₄)
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Tetrabutylammonium fluoride (TBAF)
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Tetrahydrofuran (THF)
Procedure:
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Coupling Reaction: In a round-bottom flask, dissolve 6-chloro-7-(tert-butyldimethylsilyl)-7H-purine (1 equivalent), butylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents) in a mixture of 1,4-dioxane and water (4:1).
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Add sodium carbonate (2 equivalents) to the mixture.
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Heat the reaction mixture at 80-90°C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
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Deprotection: Dissolve the purified silyl-protected purine in tetrahydrofuran (THF).
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Add tetrabutylammonium fluoride (TBAF, 1.1 equivalents) and stir the mixture at room temperature for 1-2 hours.
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Final Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over magnesium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization to yield 6-butyl-7H-purine.
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 6-substituted purines.
Figure 2: Generalized workflow for the synthesis of 6-butyl-7H-purine.
Involvement in Signaling Pathways (Hypothetical)
Purine analogs are known to interact with a wide range of biological targets due to their structural similarity to endogenous purines like adenine and guanine.[3][4] These interactions can modulate various signaling pathways. While the specific biological activity of 6-butyl-7H-purine is not characterized, it could potentially interact with purinergic receptors, protein kinases, or enzymes involved in nucleotide metabolism.
The following diagram illustrates a hypothetical signaling pathway that a purine analog might modulate, for instance, by acting as a kinase inhibitor.
Figure 3: Hypothetical signaling pathway inhibited by a purine analog.
Conclusion
This guide has detailed the chemical structure of 6-butyl-7H-purine based on established chemical nomenclature. While direct experimental data for this specific compound is scarce, this document provides a robust framework for its synthesis and potential biological relevance by drawing parallels with well-characterized purine derivatives. The provided protocols and diagrams serve as a valuable resource for researchers interested in the synthesis and study of novel purine analogs for drug discovery and development. Further experimental investigation is necessary to fully characterize the physicochemical properties and biological activity of 6-butyl-7H-purine.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digibug.ugr.es [digibug.ugr.es]
